CCX2206 is a compound developed by Chemocentryx, primarily recognized as a specific inhibitor of the chemokine receptor CXCR7. This receptor plays a significant role in various physiological and pathological processes, including cancer progression and inflammation. The molecular formula of CCX2206 is , and it appears as a solid powder. The compound is primarily utilized in scientific research, particularly in studies related to cancer treatment and the modulation of immune responses.
Chemocentryx, a biopharmaceutical company based in the United States, is the primary source of CCX2206. The compound is available for purchase through various scientific supply companies, emphasizing its application in in-vitro studies rather than clinical use.
CCX2206 falls under the classification of small molecule inhibitors, specifically targeting chemokine receptors. Its role as a CXCR7 inhibitor positions it within the broader category of anti-inflammatory and anticancer agents.
The synthesis of CCX2206 involves several steps typical for organic compounds, including the formation of key intermediates and the final assembly into the target molecule. While specific synthetic routes for CCX2206 are not detailed in the available literature, compounds of similar structure often utilize techniques such as:
The synthesis would likely require standard laboratory equipment including reaction vessels, reflux systems, and purification apparatus. The exact conditions (temperature, solvent choice, reaction time) would depend on the specific synthetic pathway chosen by chemists.
The molecular structure of CCX2206 can be described using its chemical formula . The compound features multiple functional groups that contribute to its biological activity:
While precise structural data (like X-ray crystallography results) are not provided in the search results, computational modeling could be employed to predict its three-dimensional conformation and interaction with CXCR7.
CCX2206's primary chemical reactivity involves its interaction with the CXCR7 receptor. This inhibition can lead to downstream effects on cellular signaling pathways associated with inflammation and tumor growth.
In vitro assays typically assess the binding affinity and inhibitory potency of CCX2206 against CXCR7. Techniques such as radiolabeled ligand binding assays or competitive inhibition studies are commonly employed to quantify these interactions.
CCX2206 functions by selectively inhibiting CXCR7, which is implicated in various pathological conditions including cancer metastasis and inflammatory diseases. By blocking this receptor, CCX2206 may prevent ligand-induced signaling that promotes tumor cell survival and migration.
Research indicates that CXCR7 inhibition can lead to decreased tumor growth rates in preclinical models. Specific quantitative data regarding efficacy (e.g., IC50 values) would typically be derived from experimental studies focusing on cellular responses post-treatment with CCX2206.
The chemical stability and reactivity of CCX2206 are influenced by its functional groups. It is essential to assess properties such as:
Relevant analyses may include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity post-synthesis.
CCX2206 has significant potential applications in scientific research, particularly in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: